![molecular formula C14H16N2O5S B2882678 6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478034-02-5](/img/structure/B2882678.png)

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

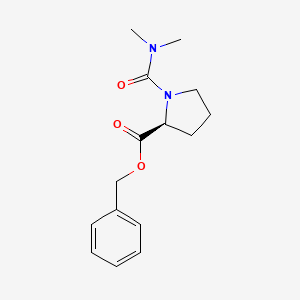

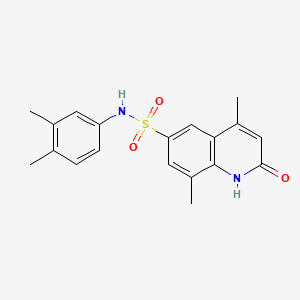

“6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O5S . It is a derivative of 3-cyclohexene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a carboxylic acid group, and a phenylsulfonyl hydrazine group . The molecular weight is 324.35 .Physical and Chemical Properties Analysis

The density of this compound is approximately 1.406 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Applications De Recherche Scientifique

Chemical Synthesis and Structural Characterization

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid and its derivatives have been explored in various chemical synthesis and structural characterization studies. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde produced Schiff base derivatives with potential antibiotic potency, as indicated by molecular docking against DNA gyrase, highlighting their significance in medicinal chemistry research (Asegbeloyin et al., 2019). Similarly, novel monosubstituted dipicolinic acid hydrazide derivatives were synthesized, and their complex compounds with Co and Cr were characterized, demonstrating the application of these compounds in coordination chemistry and materials science (Blagus Garin et al., 2019).

Organic Synthesis and Catalysis

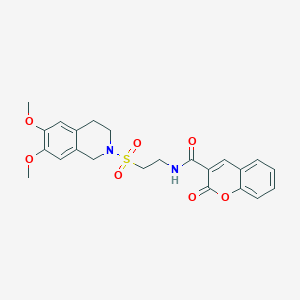

The utilization of sulfonyl hydrazides, including those related to the given chemical structure, has been highlighted in organic synthesis as powerful sulfonyl sources. These compounds facilitate the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, providing alternative approaches to the synthesis of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. Such reactions have been applied successfully in constructing carbocycles, heterocycles, and stereogenic centers, underscoring their utility in synthetic organic chemistry (Yang & Tian, 2017).

Antimicrobial and Antioxidant Activities

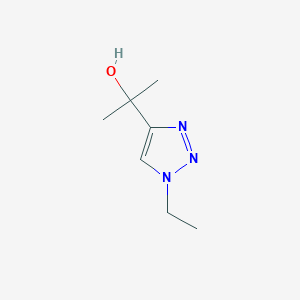

The exploration of novel pyridine and fused pyridine derivatives starting from related hydrazinyl compounds has led to the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies on target proteins. Additionally, they exhibited antimicrobial and antioxidant activities, indicating their potential for pharmaceutical applications and drug discovery efforts (Flefel et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKAPYUXWUNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

![(3-Chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2882605.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)